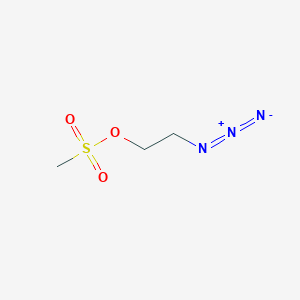
2-Azidoethyl methanesulfonate
Übersicht
Beschreibung
2-Azidoethyl methanesulfonate is a chemical compound with the molecular formula C3H7N3O3S . It is also known by other names such as 1-Mesyl-2-azidoethanol and 2-Methanesulphonyloxyethyl azide .
Molecular Structure Analysis
The molecular structure of 2-Azidoethyl methanesulfonate consists of a methanesulfonate group attached to an ethyl chain, which is further connected to an azide group . The compound has a molecular weight of 165.17 g/mol .Physical And Chemical Properties Analysis
2-Azidoethyl methanesulfonate has several notable physical and chemical properties. It has a molecular weight of 165.17 g/mol, and its exact mass is 165.02081227 g/mol . The compound has a topological polar surface area of 66.1 Ų and contains 10 heavy atoms . It has no hydrogen bond donors but has 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
-
Field: Hydrometallurgy
-
Field: Plant Genetics and Breeding
- Application : Ethyl methanesulfonate (EMS) has been used for in vitro mutagenesis, polymorphism, and genomic instability in wheat (Triticum aestivum L.) .
- Methods : EMS mutagenesis was experimented with 4 treatment durations (2, 4, 6, and 8 h) and 5 treatment concentrations (0, 0.1, 0.2, 0.3, and 0.4%). Mature embryos were treated to detect optimum doses of mutagenesis and to estimate polymorphism and genomic instability .
- Results : EMS mutagens at different duration and concentration had significant effects on callus formation rate (%), embryogenic callus formation rate (%), responded embryogenic callus rate (%), regeneration efficiency and number of plants parameters .
- Field: Biochemistry
- Application : The methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents .
- Methods : These esters undergo fission and react within the intracellular milieu. The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
- Results : The source did not provide specific results or outcomes obtained from the use of these esters in biochemistry .
- Field: Organic Chemistry
- Application : 2-Azidoethyl methanesulfonate is a chemical compound with the molecular formula C3H7N3O3S . It can be used as a reagent in organic synthesis .
- Results : The source did not provide specific results or outcomes obtained from the use of 2-Azidoethyl methanesulfonate in organic chemistry .
Eigenschaften
IUPAC Name |
2-azidoethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGFZSRLNWBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoethyl methanesulfonate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


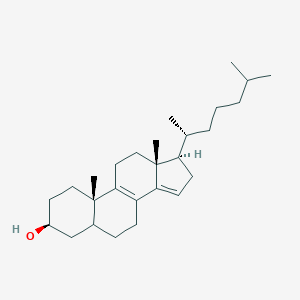
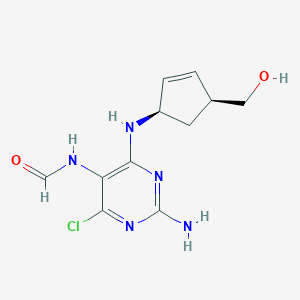
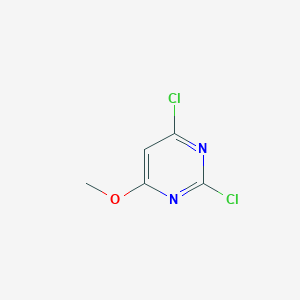
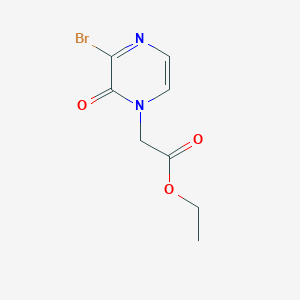
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
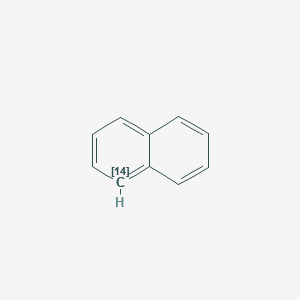
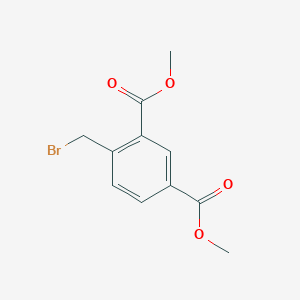
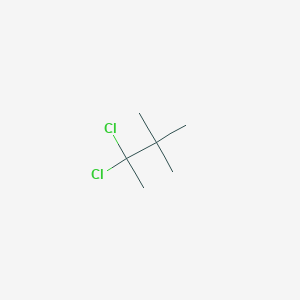
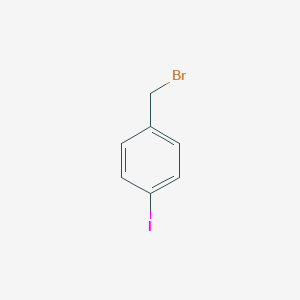
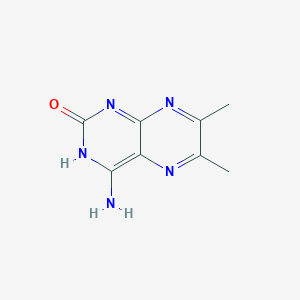
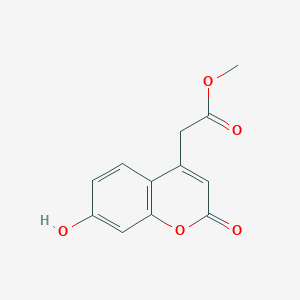
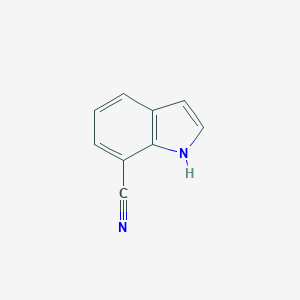
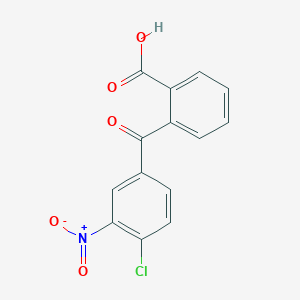
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)